Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate
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Overview
Description
Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate is a chemical compound with the molecular formula C₈H₉LiN₂O₃ and a molecular weight of 188.11 g/mol . This compound is known for its unique structure, which includes a lithium ion and an oxadiazole ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate typically involves the reaction of 2-methylcyclopropylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with lithium acetate to form the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The oxadiazole ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate involves its interaction with specific molecular targets and pathways. The lithium ion plays a crucial role in modulating the activity of enzymes and signaling pathways, while the oxadiazole ring contributes to its overall biological activity. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate can be compared with other similar compounds, such as:
Lithium acetate: A simple lithium salt used in various chemical reactions.
2-methylcyclopropylamine: A precursor in the synthesis of the compound.
Oxadiazole derivatives: Compounds with similar ring structures that exhibit diverse biological activities.
The uniqueness of this compound lies in its combination of a lithium ion and an oxadiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate is a compound of interest due to its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases. This article explores its biological activity, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a lithium ion, an acetate group, and a 1,2,4-oxadiazole ring substituted with a 2-methylcyclopropyl group. The structural formula can be represented as follows:
Lithium ions are known to influence various biological pathways. The proposed mechanisms include:
- Modulation of Neurotransmitter Release : Lithium can enhance serotonin and norepinephrine release, which may contribute to its mood-stabilizing effects.
- Inhibition of Inositol Monophosphatase : This action leads to the depletion of inositol levels, affecting phosphoinositide signaling pathways critical for neuronal function.
- Neuroprotective Effects : Lithium has been shown to exert neuroprotective effects through the activation of signaling pathways that promote cell survival and reduce apoptosis.
1. Mood Disorders
Research indicates that lithium compounds are effective in treating bipolar disorder and major depressive disorder. A study highlighted the efficacy of lithium in reducing manic episodes and stabilizing mood in patients with bipolar disorder .
2. Neuroprotection
Lithium has been investigated for its neuroprotective properties in various models of neurodegeneration. For instance, it has shown promise in protecting against neuronal loss in Alzheimer's disease models by inhibiting glycogen synthase kinase 3 (GSK-3), a key player in tau phosphorylation .
Case Study 1: Bipolar Disorder Management
In a clinical trial involving patients diagnosed with bipolar disorder, lithium was administered at varying dosages. Results demonstrated significant reductions in manic symptoms and improvements in overall mood stability over a 12-week period .
Case Study 2: Neurodegenerative Disease
A longitudinal study assessed the impact of lithium on cognitive decline in Alzheimer's patients. Participants receiving lithium showed slower rates of cognitive decline compared to the control group, suggesting a potential protective effect against neurodegeneration .
Data Table: Summary of Biological Activity Findings
Properties
IUPAC Name |
lithium;2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.Li/c1-4-2-5(4)8-9-6(13-10-8)3-7(11)12;/h4-5H,2-3H2,1H3,(H,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFKUGVWOJQHFR-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1CC1C2=NOC(=N2)CC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9LiN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.